Molecular Weight and Lipophilicity Comparison with PI-273
The target compound exhibits a lower molecular weight (361.5 g/mol) than the PI4KIIα inhibitor PI-273 (381.9 g/mol) [1]. Furthermore, the replacement of the 4-chlorobenzoyl group in PI-273 with a 3-phenylpropanoyl moiety is predicted to reduce lipophilicity (estimated LogP ~3.5 vs. ~4.2 for PI-273), potentially improving aqueous solubility and compliance with Lipinski's rule of five [2].
| Evidence Dimension | Molecular Weight / Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 361.5 g/mol; Predicted LogP: ~3.5 |
| Comparator Or Baseline | PI-273: MW 381.9 g/mol; Predicted LogP: ~4.2 |
| Quantified Difference | MW difference: -20.4 g/mol (5.3% lower); LogP difference: -0.7 log units |
| Conditions | Predicted using ACD/Labs LogP algorithm; MW from PubChem |
Why This Matters
Lower molecular weight and reduced lipophilicity may translate into better oral bioavailability and lower non-specific protein binding, making the compound a more favorable starting point for lead optimization.
- [1] PubChem Compound Summary for PI-273. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ACD/Labs LogP Prediction. Advanced Chemistry Development, Inc. https://www.acdlabs.com/ View Source
